molecular formula C47H50N2O9 B137519 4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid CAS No. 151265-16-6

4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid

Cat. No.: B137519
CAS No.: 151265-16-6
M. Wt: 786.9 g/mol
InChI Key: CUHVXRARNHVNQW-UHFFFAOYSA-N
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Description

N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine is a synthetic organic compound that features multiple functional groups, including fluorenylmethoxycarbonyl (Fmoc), dimethoxytrityl (DMT), and carboxylpropionyl groups. These groups are often used in the synthesis of peptides and oligonucleotides due to their protective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine typically involves multiple steps:

    Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.

    Attachment of Linkers: The 3-aminoprop-1-yl and 2-oxyethyl linkers are attached through nucleophilic substitution reactions.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using the dimethoxytrityl (DMT) group.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers or oligonucleotide synthesizers, which can handle the complex sequence of protection and deprotection steps efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can be used to remove protective groups.

    Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific protective groups and linkers used. For example, deprotection of the Fmoc group yields the free amine.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides.

    Oligonucleotide Synthesis: It is also used in the synthesis of oligonucleotides.

Biology

    Protein Engineering: The compound can be used to introduce specific modifications into proteins.

    Gene Editing: It is used in the synthesis of oligonucleotides for CRISPR-Cas9 gene editing.

Medicine

    Drug Development: The compound is used in the development of peptide-based drugs.

    Diagnostics: It is used in the synthesis of diagnostic probes.

Industry

    Biotechnology: The compound is used in various biotechnological applications, including the synthesis of bioconjugates.

Mechanism of Action

The mechanism of action of N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine involves the selective protection and deprotection of functional groups. The Fmoc group protects the amino group, the DMT group protects the hydroxyl group, and the carboxylpropionyl group introduces a carboxyl functionality.

Comparison with Similar Compounds

Similar Compounds

    N-(9-Fluorenylmethoxycarbonyl)-L-alanine: Used in peptide synthesis.

    N-(tert-Butoxycarbonyl)-L-alanine: Another protective group used in peptide synthesis.

    N-(9-Fluorenylmethoxycarbonyl)-L-lysine: Used in the synthesis of modified peptides.

Uniqueness

N-(N-((9-Fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4’-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine is unique due to its combination of protective groups and linkers, which allows for the selective modification of peptides and oligonucleotides.

Properties

CAS No.

151265-16-6

Molecular Formula

C47H50N2O9

Molecular Weight

786.9 g/mol

IUPAC Name

4-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethyl-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C47H50N2O9/c1-54-37-21-17-35(18-22-37)47(34-11-4-3-5-12-34,36-19-23-38(55-2)24-20-36)58-32-30-49(29-31-56-45(52)26-25-44(50)51)28-10-27-48-46(53)57-33-43-41-15-8-6-13-39(41)40-14-7-9-16-42(40)43/h3-9,11-24,43H,10,25-33H2,1-2H3,(H,48,53)(H,50,51)

InChI Key

CUHVXRARNHVNQW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CCOC(=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCN(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)CCOC(=O)CCC(=O)O

151265-16-6

Synonyms

N-(N-((9-fluorenylmethoxy)carbonyl)-3-aminoprop-1-yl)-N-(O-(4,4'-dimethoxytrityl)-2-oxyethyl)-N-(O-(3-carboxylpropionyl)-2-oxyethyl)amine
N-APHEA-mSuc

Origin of Product

United States

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